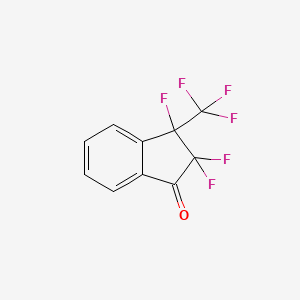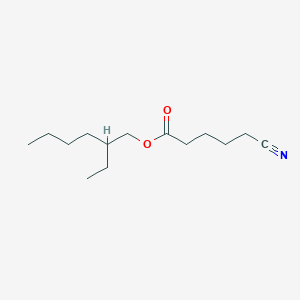
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is an organic compound that features both a methanesulfonyl group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base, followed by acetylation. The general reaction scheme is as follows:
-
Step 1: Formation of N-(4-nitrophenyl)methanesulfonamide
Reactants: 4-nitroaniline, methanesulfonyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature
Reaction: [ \text{4-nitroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{N-(4-nitrophenyl)methanesulfonamide} ]
-
Step 2: Acetylation
Reactants: N-(4-nitrophenyl)methanesulfonamide, acetic anhydride
Conditions: Solvent (e.g., pyridine), room temperature
Reaction: [ \text{N-(4-nitrophenyl)methanesulfonamide} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Methanesulfonic acid, 4-nitroaniline, acetic acid
Scientific Research Applications
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the methanesulfonyl group can participate in covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro group, resulting in different chemical properties.
N-(4-Nitrophenyl)acetamide: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
CAS No. |
61068-35-7 |
|---|---|
Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O5S/c1-7(12)10(17(2,15)16)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3 |
InChI Key |
QCLULPNTNYAYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)

![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
